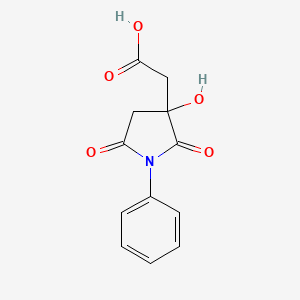

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJOYSGTMYVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331243 | |

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698984-25-7 | |

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an α-keto acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidinone/Acetic Acid Family

The following compounds share structural motifs with (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid , differing in substituents, ring systems, or side chains:

Key Observations:

Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to non-aromatic analogs (e.g., 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid) . The hydroxyl group at the 3-position may confer hydrogen-bonding capacity, influencing solubility and target binding compared to sulfanyl or propanoic acid derivatives .

Biological Activity: β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s pyrrolidinone core could mimic NSAID-like effects . Compounds like 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid are associated with irritant hazards, implying shared reactivity risks with carboxylic acid/pyrrolidinone derivatives .

Comparative Physicochemical Properties

Biologische Aktivität

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxyl and dioxo substituents, contributing to its biological properties. The molecular formula is , and it has a molecular weight of approximately 233.22 g/mol.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

3. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent in treating infections.

Case Study 1: Antioxidant Efficacy

In a controlled study, this compound was administered to a group of mice subjected to oxidative stress via exposure to hydrogen peroxide. The results showed a significant reduction in lipid peroxidation levels compared to the control group, indicating its efficacy as an antioxidant.

Case Study 2: Anti-inflammatory Properties

A clinical trial involving patients with chronic inflammatory conditions assessed the impact of this compound on inflammation markers. Patients receiving this compound exhibited a marked decrease in serum levels of inflammatory markers after four weeks of treatment.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Significant reduction in oxidative stress markers in vitro |

| Study B | Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in treated cells |

| Study C | Antimicrobial Efficacy | Effective against multiple bacterial strains with low MIC values |

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid, and what key reaction conditions are required?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Cyclization reactions : Formation of the pyrrolidinone core via intramolecular cyclization of precursors like substituted malonamides under acidic or basic conditions.

- Functionalization : Introduction of the acetic acid moiety through alkylation or nucleophilic substitution.

- Oxidation : Controlled oxidation steps to introduce ketone groups at positions 2 and 5 of the pyrrolidinone ring.

Key conditions include anhydrous environments, catalysts like boron trifluoride etherate (for cyclization), and temperature control (e.g., reflux in dichloromethane or THF). Purity is often verified via HPLC (>98% purity) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer:

Enantioselective synthesis requires chiral catalysts to control stereochemistry at the 3-hydroxy position.

- Ruthenium TsDPEN complexes : These catalysts (e.g., (S,S)-TsDPEN-Ru) enable asymmetric reductions of diketone intermediates, yielding enantiomerically pure hydroxy ketones with >90% enantiomeric excess (ee).

- Solvent systems : Isopropanol or formic acid/dichloromethane mixtures enhance stereochemical outcomes.

Post-synthesis, chiral HPLC or X-ray crystallography validates enantiopurity .

Basic: What are the primary safety hazards associated with handling this compound, and what PPE is recommended?

Answer:

Hazards include:

- Severe eye irritation (H319): Use safety goggles or face shields.

- Respiratory irritation (H335): Work in fume hoods or under local exhaust ventilation.

- Skin irritation : Wear nitrile gloves and lab coats.

PPE recommendations: Chemical-resistant gloves (e.g., nitrile), sealed eyewear, and lab coats. Store in tightly closed containers in well-ventilated areas .

Advanced: How should researchers mitigate risks when scaling up reactions under inert atmospheric conditions?

Answer:

- Engineering controls : Use Schlenk lines or gloveboxes for oxygen-/moisture-sensitive steps.

- Pressure monitoring : Employ pressure-equalizing dropping funnels for reagent additions.

- Thermal management : Optimize cooling/heating rates to prevent exothermic runaway reactions.

- Inert gas purging : Maintain nitrogen/argon blankets during transfers. Documented protocols from SDS (Section 7) advise rigorous leak testing and secondary containment .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm) and carbonyl groups (δ 170–210 ppm).

- FT-IR : Peaks at ~1700 cm confirm ketone (C=O) and carboxylic acid (O-H) groups.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion (CHNO, exact mass 249.21 g/mol) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer:

- Single-crystal X-ray diffraction : Determines absolute configuration by analyzing anomalous dispersion effects. For example, the 3-hydroxy group’s spatial orientation is confirmed via Flack parameter calculations.

- Hydrogen bonding networks : Crystal packing analysis (e.g., O-H⋯O interactions) reveals stabilization of specific stereoisomers. Data from Acta Crystallographica (e.g., Pbca space group, Z=16) provide reference metrics .

Advanced: How can researchers reconcile discrepancies in reported melting points or solubility data?

Answer:

- Controlled recrystallization : Purify the compound using solvents like ethanol/water mixtures to standardize crystal forms.

- Differential Scanning Calorimetry (DSC) : Measures melting points under controlled heating rates (e.g., 10°C/min).

- Solubility studies : Use shake-flask methods with buffered solutions (pH 2–12) to account for ionization effects. Cross-reference with PubChem data for validation .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., GPCRs).

- Cell viability assays : MTT or resazurin assays assess cytotoxicity in relevant cell lines .

Advanced: What strategies optimize bioavailability based on physicochemical properties?

Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP from ~2.5 (predicted) to <1.5, enhancing aqueous solubility.

- Prodrug design : Mask the carboxylic acid group as an ester to improve membrane permeability.

- Salt formation : Sodium or potassium salts increase dissolution rates in physiological buffers .

Advanced: What mechanistic insights exist regarding its interaction with biological targets?

Answer:

- Molecular docking : Simulations suggest hydrogen bonding between the 3-hydroxy group and catalytic residues (e.g., serine in hydrolases).

- Kinetic studies : Pre-steady-state kinetics reveal non-competitive inhibition mechanisms.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.